Sulbutiamine

Descripción general

Descripción

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1). It was developed in Japan to address thiamine deficiency and chronic fatigue . Unlike thiamine, which is water-soluble, this compound is fat-soluble, allowing it to cross the blood-brain barrier more effectively . This compound is known for its potential cognitive-enhancing properties, including improved memory, increased focus, and enhanced mental energy .

Métodos De Preparación

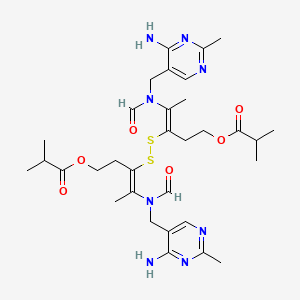

Sulbutiamine is synthesized by combining two thiamine molecules through a disulfide bond. The synthetic route involves the opening of the thiazole ring of thiamine, followed by dimerization to form a disulfide compound, which is then esterified . Industrial production methods typically involve the use of organic solvents and catalysts to facilitate these reactions under controlled conditions .

Análisis De Reacciones Químicas

Sulbutiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The disulfide bond in this compound can be reduced to form thiols.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines . Major products formed from these reactions include thiamine derivatives and various sulfur-containing compounds .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Sulbutiamine is lipophilic, allowing it to cross the blood-brain barrier more effectively than thiamine. This characteristic enhances its potential as a nootropic agent, promoting cognitive function and improving mood by increasing neurotransmitter levels, particularly dopamine and glutamate .

Anti-Fatigue Effects

Multiple Sclerosis : this compound has shown promise in alleviating fatigue among patients with multiple sclerosis (MS). A study indicated that patients on disease-modifying treatments experienced significant reductions in fatigue scores after this compound administration (400 mg daily for two months), particularly in physical, cognitive, and psychosocial domains .

Chronic Fatigue Syndrome : In a randomized controlled trial involving patients with chronic post-infectious fatigue, this compound (400 mg and 600 mg doses) demonstrated some efficacy in reducing fatigue levels, especially among women receiving higher doses .

Neuropathic Pain Management

This compound has been investigated for its effects on diabetic polyneuropathy. A clinical trial revealed significant improvements in nerve conduction velocity and muscle action potential among diabetic patients treated with 400 mg of this compound daily over six weeks. This suggests its potential role in enhancing peripheral nerve function .

Cognitive Enhancement

Research indicates that this compound may improve learning and memory. Behavioral studies in rats have shown that it enhances synaptic transmission, which could translate to cognitive benefits in humans . In early studies involving Alzheimer's patients, this compound combined with donepezil improved attention and memory retention .

Treatment of Psychomotor Disorders

This compound has been proposed for treating psychomotor retardation associated with various psychiatric disorders, including depression and schizophrenia. It has been noted to alleviate symptoms of inhibition and improve overall cognitive function in these populations .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

| Application | Study Population | Dosage | Outcome |

|---|---|---|---|

| Anti-Fatigue (MS) | 26 MS patients | 400 mg/day | Significant reduction in fatigue scores; well-tolerated |

| Diabetic Polyneuropathy | Type 2 diabetes patients | 400 mg/day | Improved nerve conduction velocity; significant electrophysiological improvements |

| Cognitive Enhancement | Alzheimer's patients | Combined with donepezil | Improved attention and memory retention over three months |

| Psychomotor Disorders | Patients with depression/schizophrenia | Varies (400-800 mg) | Alleviated psychomotor slowing; improved cognitive functions |

Case Study 1: Multiple Sclerosis Fatigue

A double-blind study on MS patients highlighted that those on disease-modifying therapies reported significant improvements in fatigue after two months of this compound treatment. The results suggested that this compound could be a viable option for managing fatigue in this population.

Case Study 2: Diabetic Neuropathy

In a controlled trial involving diabetic patients, those treated with this compound exhibited marked improvements in nerve conduction parameters compared to the control group. This study emphasizes the compound's potential utility in managing neuropathic pain associated with diabetes.

Mecanismo De Acción

Sulbutiamine exerts its effects by increasing thiamine levels in the brain. Once ingested, it is rapidly absorbed in the gastrointestinal tract and crosses the blood-brain barrier due to its lipophilic nature . In the brain, this compound is broken down into thiamine, which participates in various metabolic processes crucial for neural function . It enhances cholinergic activity in the hippocampus and modulates dopaminergic and glutamatergic cortical transmissions .

Comparación Con Compuestos Similares

Sulbutiamine is often compared with other thiamine derivatives, such as:

Benfotiamine: Another synthetic derivative of thiamine, known for its use in managing diabetic neuropathy.

Fursultiamine: A thiamine derivative with better bioavailability than thiamine, used to treat thiamine deficiency.

Thiamine Tetrahydrofurfuryl Disulfide: Known for its ability to cross the blood-brain barrier and improve cognitive function.

This compound’s uniqueness lies in its ability to enhance cognitive function and energy levels more effectively than other thiamine derivatives due to its superior bioavailability and ability to cross the blood-brain barrier .

Actividad Biológica

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), was developed in Japan in the 1960s. It is known for its enhanced lipid solubility, allowing it to cross the blood-brain barrier more effectively than thiamine itself. This property has led to various applications in clinical settings, particularly concerning neurological and metabolic disorders. The following sections summarize the biological activities of this compound, supported by case studies and research findings.

This compound is metabolized into thiamine and its phosphate derivatives, which are crucial for several biochemical processes. Upon administration, this compound is hydrolyzed to thiamine, leading to increased levels of thiamine and its phosphate esters in the brain. This mechanism has been linked to several potential therapeutic effects:

- Neuroprotective Effects : this compound may enhance antioxidant status in brain cells by increasing glutathione (GSH) levels, thereby reducing oxidative stress .

- Inhibition of Pathogenic Enzymes : It has been shown to inhibit triosephosphate isomerase in Encephalitozoon intestinalis, suggesting potential use in treating microsporidosis .

1. Fatigue in Multiple Sclerosis (MS)

A study focused on the effects of this compound on fatigue in MS patients demonstrated significant improvements. The trial involved 26 patients who received 400 mg of this compound daily for two months. Results indicated a reduction in fatigue scores on the Fatigue Impact Scale (FIS), particularly among patients already on disease-modifying treatments (DMT) .

| Parameter | Baseline Score | Post-Treatment Score |

|---|---|---|

| FIS Total | 77 (SD: 30.5) | 60.5 (SD: 29.7) |

2. Diabetic Polyneuropathy

In a clinical trial involving diabetic patients, this compound was administered at a dosage of 400 mg daily for six weeks. The study found significant improvements in nerve conduction velocity and compound muscle action potential compared to a control group:

| Measurement | This compound Group | Control Group | p-value |

|---|---|---|---|

| Median NCV (m/s) | 39.2 ± 0.6 | 36.0 ± 4.4 | <0.001 |

| Peroneal CMAP (mV) | 1.9 ± 0.0 | 1.6 ± 0.0 | <0.001 |

Despite these improvements, there were no significant changes in symptom scores between groups .

Broader Implications

This compound's potential extends beyond fatigue and neuropathy:

- Asthenic Syndromes : It may improve symptoms associated with chronic fatigue syndromes.

- Cognitive Enhancement : Some studies suggest it can enhance memory formation and cognitive function .

- Psychological Effects : There is evidence supporting its use in managing symptoms of major depression and anxiety disorders .

Case Studies and Anecdotal Evidence

Several anecdotal reports highlight the positive impact of this compound on energy levels and overall well-being:

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Sulbutiamine’s effects on memory enhancement?

this compound’s impact on memory has been primarily studied in rodent models using object recognition tasks. For example, chronic administration at 300 mg/kg in mice demonstrated improved long-term memory formation, likely mediated by enhanced hippocampal cholinergic activity . Human trials often employ neuropsychological assessments (e.g., memory recall tests) at doses of 400 mg/day over 1–2 months . Researchers should standardize dose-response protocols and include control groups to isolate this compound-specific effects.

Q. What methodologies are recommended for assessing this compound’s safety profile in clinical trials?

Large-scale trials (e.g., n = 1,722 participants) report adverse event monitoring over 15-day periods, with side effects documented using standardized scales like the Clinical Global Impression (CGI) . Key parameters include tracking gastrointestinal symptoms (e.g., nausea), neurological effects (e.g., headaches), and dopamine-related outcomes (e.g., tremors). Long-term safety studies (>6 months) remain a critical gap .

Q. How does this compound modulate central nervous system (CNS) bioavailability compared to thiamine?

this compound’s lipophilic structure enhances blood-brain barrier penetration, increasing CNS thiamine derivatives (ThMP, ThDP) by 30–50% in rats compared to thiamine hydrochloride . Methodologically, researchers should use LC-MS/MS to quantify thiamine metabolites in cerebrospinal fluid or brain tissue biopsies .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in fatigue reduction be reconciled across populations?

Discrepancies arise from heterogeneous study designs:

- Healthy volunteers : 400 mg/day improved energy metrics (ATP synthesis) in 2-month trials .

- Clinical populations (e.g., multiple sclerosis) : Mixed outcomes, with only subsets showing reduced fatigue, possibly due to disease-specific metabolic dysregulation . Researchers should conduct subgroup analyses stratified by baseline ATP levels or mitochondrial function and employ crossover designs to control for inter-individual variability .

Q. What mechanisms underlie this compound’s dual modulation of dopaminergic and cholinergic systems?

Preclinical evidence suggests this compound upregulates D1 dopamine receptors in the prefrontal cortex while enhancing high-affinity choline uptake (HACU) in the hippocampus . Advanced methodologies include:

- In vivo microdialysis to measure extracellular dopamine and acetylcholine levels.

- Receptor-binding assays (e.g., radioligand studies) to quantify D1 receptor density changes post-treatment .

Q. What experimental strategies mitigate confounding effects when studying this compound in nootropic stacks?

Pharmacodynamic interactions (e.g., with caffeine or racetams) require:

- Dose-escalation studies to identify synergistic or antagonistic effects.

- EEG/fMRI to map neural activation patterns during cognitive tasks .

- Pharmacokinetic profiling to assess competition for metabolic enzymes (e.g., CYP450) .

Q. Key Data for Methodological Design

Q. Contradictions and Future Directions

- Memory Enhancement : While rodent studies show robust effects, human trials report variable outcomes, possibly due to differences in baseline cholinergic tone or dosing duration .

- Neuroprotection : Animal stroke models indicate hippocampal neuron protection, but human translation requires biomarker-driven trials (e.g., BDNF levels) .

Propiedades

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJPWQVLKHBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046641 | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-46-2 | |

| Record name | Sulbutiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3286-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbutiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.